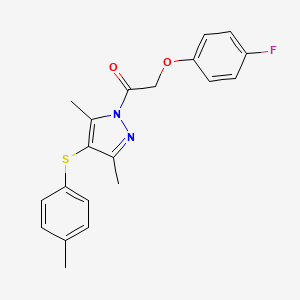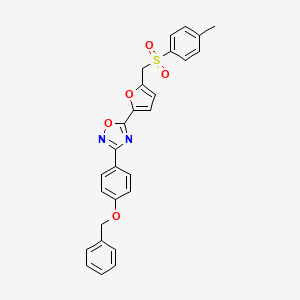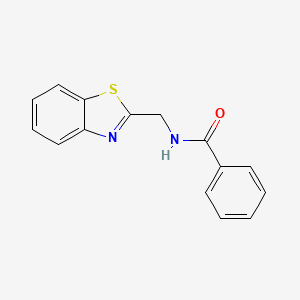
N-(1,3-benzothiazol-2-ylmethyl)benzamide
Descripción general
Descripción
“N-(1,3-benzothiazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H12N2OS . It has a molecular weight of 268.34 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). This process yields a series of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 149-150°C . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Evaluation
- A study synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated them for anticonvulsant, neurotoxicity, CNS depressant, and other toxicity studies. The compounds were active in MES and scPTZ screen and showed decreased immobility time without neurotoxicity or liver toxicity (Rana et al., 2008).
Inhibitor of Vascular Endothelial Growth Factor Receptor-2
- Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. They demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Metal Chelation Properties
- N-benzothiazol-2-yl-benzamide and related compounds were synthesized and found to form 2:1 metal chelates with CuII, NiII, PdII, and ZnII. These complexes were characterized by XPS, NMR, FAB mass spectroscopy, and X-ray diffraction studies, demonstrating their potential in metal coordination chemistry (Angulo-Cornejo et al., 2000).
Antimicrobial Activity
- Mannich reaction was used to synthesize N-benzimidazol-1-yl-methyl-benzamide derivatives, which showed in vitro antimicrobial activity against various bacterial and fungal strains. In silico studies were carried out to define the interaction of these compounds with microbial proteins (Sethi et al., 2016).
Photo-Physical Properties
- Novel fluorescent derivatives of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol, and 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol were synthesized and characterized. Their photo-physical properties were studied, showing single absorption and dual emission characteristics, indicating potential applications in fluorescence-based technologies (Padalkar et al., 2011).
Biological Screening for Multiple Activities
- New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The study correlated these activities with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of N-(Benzo[d]thiazol-2-ylmethyl)benzamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
N-(Benzo[d]thiazol-2-ylmethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to enhance the sensitivity of pain receptors and cause inflammation .
Result of Action
The inhibition of COX enzymes by N-(Benzo[d]thiazol-2-ylmethyl)benzamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are involved in these processes . In fact, certain derivatives of this compound have shown significant anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
N-(Benzo[d]thiazol-2-ylmethyl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes
Cellular Effects
The effects of N-(Benzo[d]thiazol-2-ylmethyl)benzamide on cells are diverse. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZKWAXOBMOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)
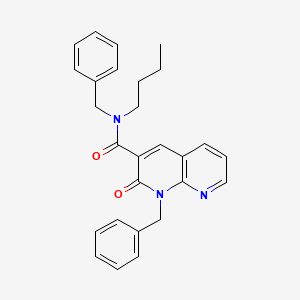
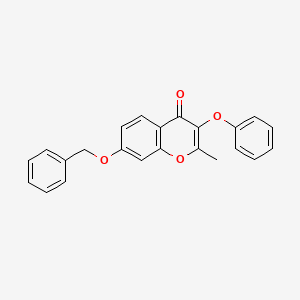

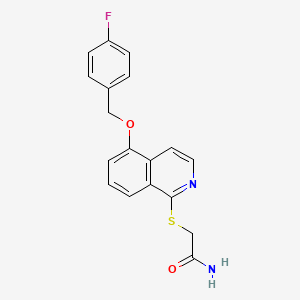
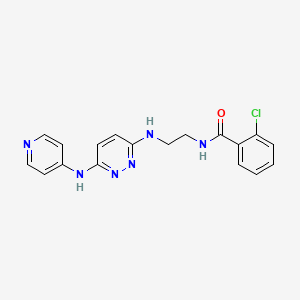
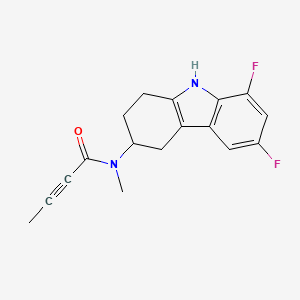
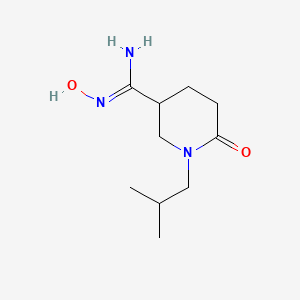
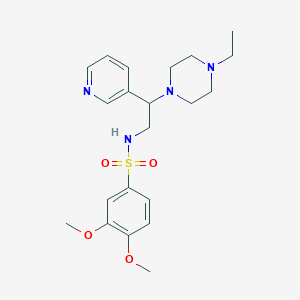
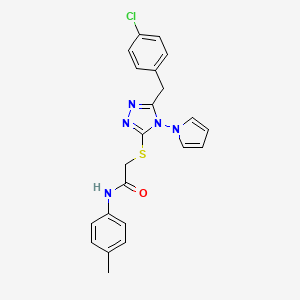
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)
